Enhanced Lipophilicity (XLogP3 = 2.8) Relative to Des-Methyl and Acetic Acid Analogs, Supporting Improved Membrane Permeability Predictions
The target compound’s predicted lipophilicity (XLogP3 = 2.8) is 0.4 log units higher than that of 2-(4-fluoro-2-methylphenyl)propanoic acid (XLogP3 = 2.4) and 2-(4-fluorophenyl)-2-methylpropanoic acid (XLogP3 = 2.4), and a full 1.0 log unit higher than the phenylacetic acid analog (XLogP3 = 1.8) [1][2][3]. This difference corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient per 0.4 logP unit, which can be critical for crossing the blood-brain barrier or accessing intracellular targets [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-(4-Fluoro-2-methylphenyl)propanoic acid: 2.4; 2-(4-Fluorophenyl)-2-methylpropanoic acid: 2.4; 2-(4-Fluoro-2-methylphenyl)acetic acid: 1.8 |
| Quantified Difference | +0.4 vs. propanoic acid analog; +1.0 vs. acetic acid analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem, 2019 release), all values derived from canonical SMILES |
Why This Matters
Higher lipophilicity directly impacts the ability to penetrate lipid bilayers, making the target compound more suitable for CNS-targeted programs or for improving intracellular target engagement compared to its less lipophilic analogs.
- [1] PubChem. Compound Summary for CID 62395568: 2-(4-Fluoro-2-methylphenyl)-2-methylpropanoic acid. XLogP3-AA = 2.8. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/1250502-43-2 View Source
- [2] PubChem. Compound Summary for CID 62395390: 2-(4-Fluoro-2-methylphenyl)propanoic acid. XLogP3-AA = 2.4. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/1248972-16-8 View Source
- [3] PubChem. Compound Summary for CID 20163803: 2-(4-Fluorophenyl)-2-methylpropanoic acid. XLogP3-AA = 2.4. NCBI. https://pubchem.ncbi.nlm.nih.gov/compound/93748-19-7 View Source
